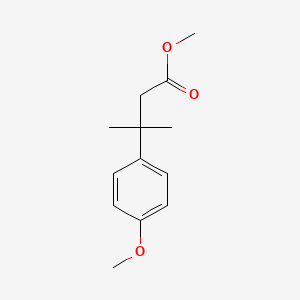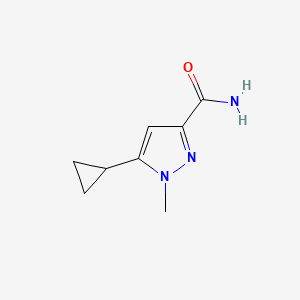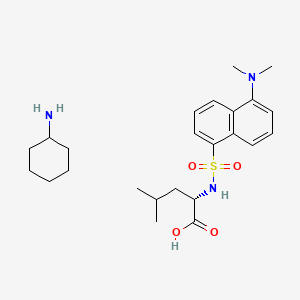
Sal de ciclohexilamonio de dansil-L-leucina
Descripción general
Descripción
Dansyl-L-leucine cyclohexylammonium salt is a fluorogenic amino acid derivative widely used in biochemical research. It is known for its fluorescent properties, which make it a valuable tool in various analytical and diagnostic applications. The compound has the empirical formula C18H24N2O4S · C6H13N and a molecular weight of 463.63 g/mol .
Aplicaciones Científicas De Investigación
Dansyl-L-leucine cyclohexylammonium salt is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe in chromatography and spectroscopy
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics
Medicine: Utilized in diagnostic assays and imaging techniques
Industry: Applied in the development of fluorescent dyes and markers for various industrial processes
Mecanismo De Acción
Target of Action
Dansyl-L-leucine cyclohexylammonium salt is a derivative of the amino acid leucine . The primary targets of this compound are proteins, specifically those that can incorporate unnatural amino acids .
Mode of Action
The compound interacts with its targets through a process known as aminoacyl-tRNA synthetase . This process allows the incorporation of the unnatural amino acid into proteins . The dansyl group in the compound acts as a fluorophore, making it useful as a fluorescent marker or probe .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein synthesis. The incorporation of the unnatural amino acid into proteins can potentially alter the function of these proteins, leading to downstream effects on various biochemical pathways .
Result of Action
The primary result of the action of Dansyl-L-leucine cyclohexylammonium salt is the incorporation of the dansylated leucine into proteins. This can serve as a fluorescent marker, allowing for the visualization of these proteins in biological research .
Análisis Bioquímico
Biochemical Properties
Dansyl-L-leucine cyclohexylammonium salt plays a significant role in biochemical reactions due to its fluorescent properties. It interacts with various enzymes, proteins, and other biomolecules, making it a useful probe for studying protein interactions and dynamics. The compound is often incorporated into proteins using techniques that expand the genetic code, allowing for the selective introduction of fluorophores into specific proteins . This interaction is crucial for understanding protein structure and function.
Cellular Effects
Dansyl-L-leucine cyclohexylammonium salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its incorporation into proteins allows researchers to track protein localization and dynamics within cells. The fluorescent properties of Dansyl-L-leucine cyclohexylammonium salt enable the visualization of protein interactions and movements, providing insights into cellular functions and mechanisms .
Molecular Mechanism
The molecular mechanism of Dansyl-L-leucine cyclohexylammonium salt involves its binding interactions with biomolecules. The compound can act as a fluorescent probe, allowing researchers to study enzyme inhibition or activation and changes in gene expression. By incorporating Dansyl-L-leucine cyclohexylammonium salt into proteins, researchers can observe how these proteins interact with other cellular components and how these interactions affect cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dansyl-L-leucine cyclohexylammonium salt can change over time. The stability and degradation of the compound are important factors to consider when conducting long-term studies. Researchers have observed that the fluorescent properties of Dansyl-L-leucine cyclohexylammonium salt remain stable under specific conditions, making it a reliable tool for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Dansyl-L-leucine cyclohexylammonium salt vary with different dosages in animal models. At lower doses, the compound can be used to study protein interactions and dynamics without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed. It is essential to determine the appropriate dosage to achieve the desired results while minimizing potential toxicity .
Metabolic Pathways
Dansyl-L-leucine cyclohexylammonium salt is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism. Understanding these pathways is crucial for determining the compound’s effects on cellular functions and overall metabolism .
Transport and Distribution
The transport and distribution of Dansyl-L-leucine cyclohexylammonium salt within cells and tissues are essential for understanding its effects on cellular functions. The compound interacts with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. These interactions are critical for studying the compound’s role in cellular processes and functions .
Subcellular Localization
Dansyl-L-leucine cyclohexylammonium salt’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for understanding the compound’s activity and function within cells. By studying the subcellular localization of Dansyl-L-leucine cyclohexylammonium salt, researchers can gain insights into its role in cellular processes and mechanisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-L-leucine cyclohexylammonium salt typically involves the reaction of Dansyl chloride with L-leucine in the presence of a base, followed by the addition of cyclohexylamine to form the cyclohexylammonium salt. The reaction conditions often include:
Solvent: Anhydrous dimethylformamide or dichloromethane
Base: Triethylamine or sodium bicarbonate
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of Dansyl-L-leucine cyclohexylammonium salt follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: For efficient mixing and temperature control
Purification: Using techniques such as recrystallization or chromatography to obtain high-purity product
Quality Control: Ensuring consistency and purity through rigorous testing and analysis
Análisis De Reacciones Químicas
Types of Reactions
Dansyl-L-leucine cyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones
Reduction: Reduction of the sulfonyl group to a thiol group
Substitution: Nucleophilic substitution reactions at the sulfonyl group
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiols
Substitution Products: Various substituted derivatives depending on the nucleophile used
Comparación Con Compuestos Similares
Similar Compounds
Dansyl-L-alanine cyclohexylammonium salt: Similar structure but with alanine instead of leucine
Nα-Dansyl-L-tryptophan cyclohexylammonium salt: Contains tryptophan instead of leucine
Uniqueness
Dansyl-L-leucine cyclohexylammonium salt is unique due to its specific amino acid composition, which influences its binding properties and fluorescence characteristics. Compared to similar compounds, it offers distinct advantages in terms of sensitivity and specificity in various analytical applications .
Propiedades
IUPAC Name |
cyclohexanamine;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S.C6H13N/c1-12(2)11-15(18(21)22)19-25(23,24)17-10-6-7-13-14(17)8-5-9-16(13)20(3)4;7-6-4-2-1-3-5-6/h5-10,12,15,19H,11H2,1-4H3,(H,21,22);6H,1-5,7H2/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKWMTLYBLHMGU-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195579 | |
| Record name | N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-leucine, compound with cyclohexylamine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42954-58-5 | |
| Record name | L-Leucine, N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-, compd. with cyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42954-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-leucine, compound with cyclohexylamine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042954585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-leucine, compound with cyclohexylamine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[[5-(dimethylamino)-1-naphthyl]sulphonyl]-L-leucine, compound with cyclohexylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


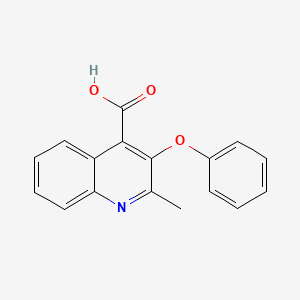


![methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1456501.png)
![Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B1456504.png)


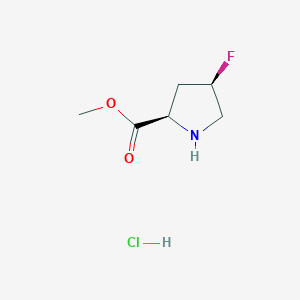
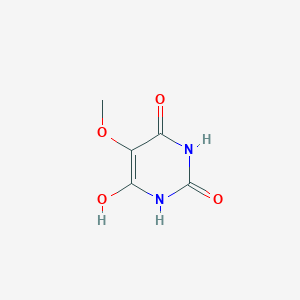
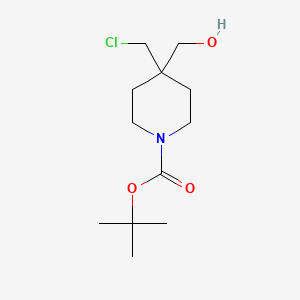
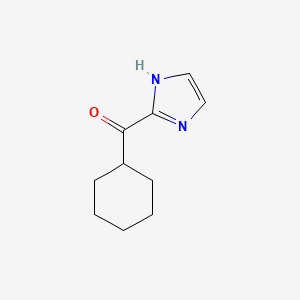
![4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate](/img/structure/B1456515.png)
